Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted and functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Imidazo[1,2-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms, resulting in distinct chemical and biological properties.
Indole derivatives: These compounds have a different heterocyclic structure but exhibit similar bioactivities, such as anticancer and antimicrobial properties.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and related fields .
Properties
IUPAC Name |
ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHJUHBOHSJBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649965 |
Source
|
Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-97-9 |
Source
|
Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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